methyl 2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate
Description
Methyl 2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate is a benzimidazole derivative featuring a 2-methylphenyl substituent at the 1-position of the benzodiazole core, a 5-oxopyrrolidin-3-yl group at the 2-position, and a methyl acetate moiety at the N-1 position. Its structural complexity arises from the fusion of benzimidazole and pyrrolidinone rings, which may enhance binding affinity to biological targets due to hydrogen-bonding and steric interactions.
Properties
IUPAC Name |
methyl 2-[2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-14-7-3-5-9-17(14)23-12-15(11-19(23)25)21-22-16-8-4-6-10-18(16)24(21)13-20(26)27-2/h3-10,15H,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUIQOKKSXRSEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate typically involves multi-step organic reactions. One common method involves the condensation of 2-methylphenylamine with a suitable benzodiazole precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst such as triethylamine and a solvent like 1,4-dioxane . The intermediate product is then subjected to further reactions, including cyclization and esterification, to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the pyrrolidinone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds.
Scientific Research Applications
Methyl 2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For instance, it may target bacterial cell division proteins, disrupting their function and inhibiting bacterial growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares methyl 2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate with three closely related compounds from the literature (), focusing on molecular features, synthesis, and properties.
Structural Variations and Implications
Phenyl Substituent Position: The target compound has a 2-methylphenyl group, whereas Compound 12 features a 3-methylphenyl substituent.
Functional Group at the Acetate Position :
- The target’s methyl acetate group differs from Compound 12’s acetohydrazide and Compound 14’s pyrrole-acetamide . The acetate moiety is less polar than hydrazide or amide groups, which could influence solubility and metabolic stability. For instance, acetohydrazides (as in Compound 12) may exhibit stronger hydrogen-bonding capacity, enhancing interactions with biological targets .
Heterocyclic Modifications: Compound 13 incorporates a pyrazole ring instead of the pyrrolidinone in the target. Pyrazoles are known for their rigid planar structure and metal-chelating properties, which might confer distinct reactivity or pharmacological profiles compared to pyrrolidinone-containing analogs .
Physicochemical Properties
- Melting Points : Compound 12’s higher melting point (194–195°C) vs. Compound 13’s 138–139°C reflects differences in crystallinity driven by functional groups. The target’s methyl acetate group may result in intermediate melting behavior, influenced by weaker intermolecular forces compared to acetohydrazides .
Biological Activity
Methyl 2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate (CAS Number: 912903-34-5) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, antibacterial properties, and implications for drug development.
Chemical Structure and Properties
The compound has the following chemical structure:
| Property | Value |
|---|---|
| Molecular Formula | C21H21N3O3 |
| Molecular Weight | 363.4 g/mol |
| CAS Number | 912903-34-5 |
1. Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant enzyme inhibitory activity. For instance, studies on related pyrrolidine derivatives have shown strong inhibition against acetylcholinesterase (AChE) and urease enzymes. The inhibition of AChE is particularly noteworthy as it relates to potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
2. Antibacterial Activity
The antibacterial properties of this compound have been assessed through various studies. Compounds with similar structural motifs have demonstrated moderate to strong activity against Gram-positive and Gram-negative bacteria, including Salmonella typhi and Bacillus subtilis. The effectiveness of these compounds suggests their potential as antibacterial agents .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes and receptors. The binding affinity and interaction dynamics are crucial for determining the compound's efficacy in inhibiting target enzymes or exhibiting antibacterial effects .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
Case Study 1: Enzyme Inhibition
A series of synthesized pyrrolidine derivatives were evaluated for their AChE inhibitory activity. Compounds exhibited varying degrees of inhibition, with some showing IC50 values below 5 µM, indicating potent activity. This suggests that modifications in the molecular structure can enhance enzyme inhibition .
Case Study 2: Antibacterial Screening
In a comparative study, several derivatives were tested against multiple bacterial strains. Results indicated that certain compounds had high efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL. These findings highlight the therapeutic potential of similar compounds in treating bacterial infections .
Q & A
Basic: What are the optimized synthetic routes for methyl 2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate, and how can reaction conditions be tailored to improve yield?
Methodological Answer:
The synthesis involves a multi-step approach, starting with the formation of the pyrrolidinone-benzimidazole core. Key steps include:
- Reflux conditions : Use ethanol/acetic acid mixtures (e.g., 50 mL ethanol + 15 mL glacial acetic acid) under prolonged heating (7+ hours) to facilitate cyclization .
- Catalysts : Acidic conditions (e.g., glacial acetic acid) promote imine formation and cyclization, critical for benzimidazole ring closure .
- Purification : Dry silica gel column chromatography followed by recrystallization (e.g., absolute ethanol) improves purity and yield (45–67% yields reported for analogous compounds) .
- Tailoring conditions : Adjust solvent polarity (e.g., DMF for solubility of bulky substituents) and optimize stoichiometry of aryl hydrazines to reduce side products .
Basic: Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
A combination of techniques is required:
- 1H/13C NMR : Identify proton environments (e.g., benzimidazole aromatic protons at δ 7.2–8.1 ppm, pyrrolidinone carbonyl at ~170 ppm) and confirm substitution patterns .
- IR Spectroscopy : Detect functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹ for pyrrolidinone and ester moieties) .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., MS (25 V) for analogous compounds shows [M+H]+ peaks at m/z 418–442) .
- HPLC : Assess purity (>95% achievable using C18 columns, acetonitrile/water gradients) .
Advanced: How can computational docking studies elucidate the binding mechanisms of this compound with biological targets?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions between the benzimidazole-pyrrolidinone core and target proteins (e.g., enzymes with hydrophobic active sites). Docking poses (e.g., π-π stacking with aromatic residues, hydrogen bonding via the ester group) can predict binding affinities .
- Dynamic simulations : Perform MD simulations (e.g., 100 ns runs in GROMACS) to assess stability of ligand-target complexes. Focus on conformational changes in the pyrrolidinone ring, which may influence binding .
- Validation : Compare computational results with experimental IC50 values from enzyme inhibition assays to refine models .
Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar benzimidazole derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) analysis : Systematically vary substituents (e.g., 2-methylphenyl vs. 4-fluorophenyl on the pyrrolidinone) and correlate with activity trends. For example, electron-withdrawing groups may enhance enzyme inhibition .
- Meta-analysis : Aggregate data from multiple studies, controlling for variables like assay conditions (e.g., pH, temperature) and cell lines. Use statistical tools (e.g., ANOVA) to identify outliers .
- Replication studies : Reproduce conflicting experiments with standardized protocols (e.g., fixed concentrations, identical solvent systems) to isolate methodological discrepancies .
Basic: What solvent systems and chromatographic methods are effective in purifying this compound?
Methodological Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during synthesis, while ethanol/water mixtures are ideal for recrystallization .
- Column chromatography : Use silica gel (60–120 mesh) with eluents like ethyl acetate/hexane (3:7 v/v) to separate unreacted precursors. Monitor fractions via TLC (Rf ~0.4–0.6) .
- HPLC purification : For high-purity requirements (>99%), employ reverse-phase C18 columns with gradient elution (acetonitrile:water, 0.1% TFA modifier) .
Advanced: What strategies guide the rational modification of the pyrrolidinone and benzimidazole moieties to enhance pharmacological properties?
Methodological Answer:
- Bioisosteric replacement : Substitute the pyrrolidinone oxygen with sulfur (e.g., thiolactam) to improve metabolic stability. Test bioavailability in rodent models .
- Aryl substitutions : Introduce halogenated (e.g., 4-bromophenyl) or methoxy groups on the benzimidazole to modulate lipophilicity and target selectivity. Compare logP values and IC50 shifts .
- Pro-drug approaches : Modify the methyl ester to a carboxylic acid for pH-dependent release in vivo. Validate hydrolysis rates via in vitro plasma assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
